(S)-1-Cyclopropylethanamine hydrochloride
Overview
Description
(S)-1-Cyclopropylethanamine hydrochloride is a chiral amine compound with a cyclopropyl group attached to the ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropylethanamine hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired amine hydrochloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions followed by purification steps to ensure the desired enantiomeric purity. The use of chiral catalysts and specific reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones.
Reduction: Reduction reactions can convert it into cyclopropylmethanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones
Reduction: Cyclopropylmethanol derivatives
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
(S)-1-Cyclopropylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog without the ethanamine structure.
Cyclopropylmethanol: Contains a hydroxyl group instead of an amine.
Cyclopropylcarbinol: Another related compound with a different functional group.
Uniqueness
(S)-1-Cyclopropylethanamine hydrochloride is unique due to its chiral nature and the presence of both the cyclopropyl and ethanamine groups. This combination provides distinct chemical properties and potential for specific interactions in biological systems .
Properties
IUPAC Name |
(1S)-1-cyclopropylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWFMMNJURDPFP-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178033-78-8 | |
Record name | (1S)-1-cyclopropylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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